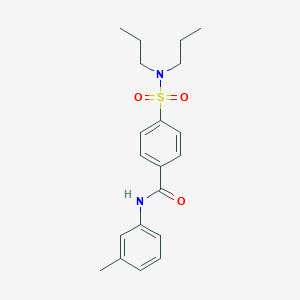
4-(dipropylsulfamoyl)-N-(3-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(dipropylsulfamoyl)-N-(3-methylphenyl)benzamide, also known as DPA, is a sulfonamide derivative that has been widely used in scientific research for its potential therapeutic applications. DPA has shown promising results in various studies, including cancer treatment, neuroprotection, and anti-inflammatory effects.
Scientific Research Applications
Inhibition of Carbonic Anhydrases
Sulfonamide derivatives, including those structurally related to 4-(dipropylsulfamoyl)-N-(3-methylphenyl)benzamide, have been synthesized and tested for their inhibitory activity against carbonic anhydrase (CA) isoenzymes. These inhibitors, such as 4-sulfamoyl-N-(3-morpholinopropyl)benzamide and related compounds, have demonstrated nanomolar half maximal inhibitory concentration (IC50) values against several CA isoenzymes, indicating their potential for therapeutic applications in conditions where CA activity modulation is beneficial, such as glaucoma and edema (Supuran, Maresca, Gregáň, & Remko, 2013).
Structural and Molecular Characterization
The structural and molecular characteristics of aromatic sulfonamides, including their crystal and molecular structures, have been analyzed to understand their interaction with CA isoenzymes better. These studies provide insights into the conformational behavior and stability of these compounds, which is crucial for designing more effective CA inhibitors (Remko, Kožíšek, Semanová, & Gregáň, 2010).
Novel Sulfonamide Compounds and Their Biological Activities
Research has also focused on the synthesis of novel sulfonamide compounds, including their inhibitory activities against cytosolic carbonic anhydrase isoforms. These studies aim to discover new therapeutic agents that can be used in treating diseases associated with altered CA activity. The design and synthesis of these compounds, followed by evaluation of their cytotoxicity and inhibitory potency, contribute to the development of new drugs with potential applications in oncology and other medical fields (Sakr, Assy, & ELasaad, 2020).
properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-4-13-22(14-5-2)26(24,25)19-11-9-17(10-12-19)20(23)21-18-8-6-7-16(3)15-18/h6-12,15H,4-5,13-14H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXUYKCNAHLFFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dipropylsulfamoyl)-N-(3-methylphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

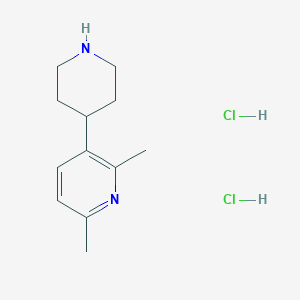

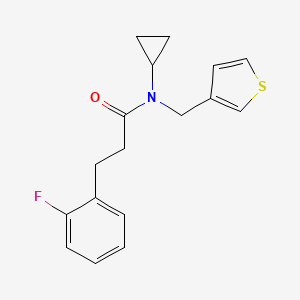
![5-Benzyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-6(5H)-one](/img/structure/B2668238.png)
![N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2668239.png)

![N-(4-acetylphenyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide](/img/structure/B2668241.png)

![4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid](/img/structure/B2668244.png)

![4,9-Diazatricyclo[5.3.0.02,6]decane;dihydrochloride](/img/structure/B2668246.png)
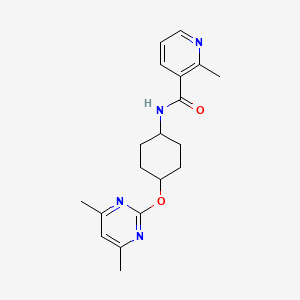
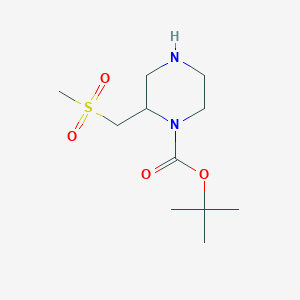
![2,2,2-Trifluoro-1-{3-phenylimidazo[1,5-a]pyridin-1-yl}ethan-1-one](/img/structure/B2668257.png)